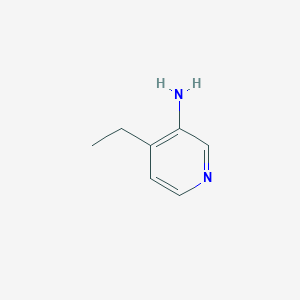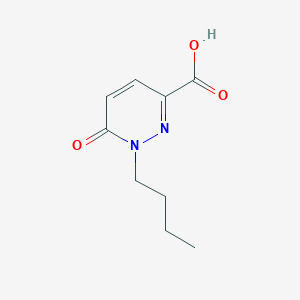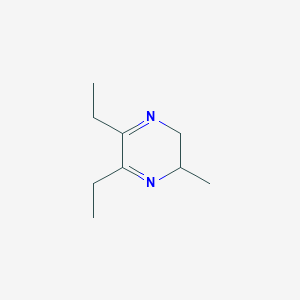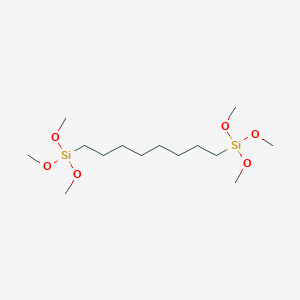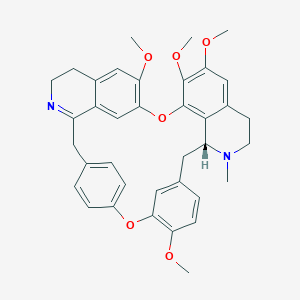
Dehatrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehatrine is a chemical compound that belongs to the class of alkaloids. It is found in some species of plants, including the genus Ephedra. Dehatrine has been used for centuries in traditional medicine for its stimulant and thermogenic properties. In recent years, dehatrine has gained attention in scientific research for its potential applications in various fields, including medicine, sports, and agriculture.
Aplicaciones Científicas De Investigación
Dehatrine as an Antimalarial Agent
Dehatrine, derived from the Indonesian medicinal plant Beilschmiedia madang, is primarily recognized for its antimalarial properties. The isolated bisbenzylisoquinoline alkaloid in dehatrine has shown significant inhibition of the growth of cultured Plasmodium falciparum K1 strain, a chloroquine-resistant malaria parasite. This activity is comparable to quinine, a well-known antimalarial drug (Kitagawa et al., 1993).
Phytochemistry of Dehatrine
In the study of Dehaasia triandra, a species related to the production of dehatrine, the separation of the basic fraction yielded two new bisbenzylisoquinoline alkaloids: dehatridine and dehatrine. These findings contribute to the phytochemical understanding of dehatrine and its related compounds (Lu, Ian-Lih, & Tsai Shiow-Plaw Leou, 1989).
Potential Applications in Pharmacokinetics and Pharmacodynamics
Dehatrine, like other alkaloids, may have broader implications in pharmacokinetics and pharmacodynamics. Studies on related alkaloids, such as cathinone and norephedrine, have shed light on their absorption, metabolism, and systemic effects in the body (Toennes et al., 2003). This kind of research could potentially be applied to dehatrine, contributing to a deeper understanding of its pharmacological profile and possible medical applications.
Propiedades
Número CAS |
19634-27-6 |
|---|---|
Nombre del producto |
Dehatrine |
Fórmula molecular |
C37H38N2O6 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3/t29-/m1/s1 |
Clave InChI |
LPFIPRSEXCVWTR-GDLZYMKVSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
Sinónimos |
dehatrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



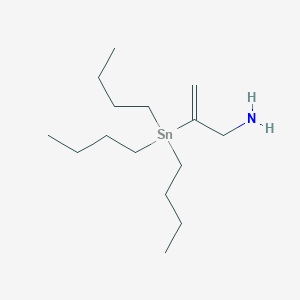



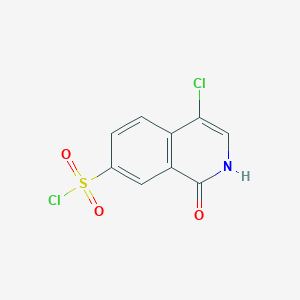
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
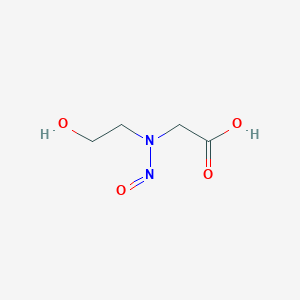
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)
